N-Benzyl-N-ethylaniline
Description
Contextualizing N-Substituted Anilines within Organic Chemistry
N-substituted anilines are a class of organic compounds derived from aniline (B41778), where one or both of the hydrogen atoms on the nitrogen atom are replaced by alkyl, aryl, or other organic groups. illinois.eduwikipedia.org This substitution significantly influences the chemical and physical properties of the parent aniline molecule. The introduction of substituents on the nitrogen atom can alter the electron density of the aromatic ring, affecting its reactivity in electrophilic substitution reactions. solubilityofthings.com Furthermore, the nature of the substituent groups impacts the basicity of the amine and its nucleophilicity. solubilityofthings.com
These compounds are fundamental building blocks in organic synthesis, serving as precursors to a wide array of more complex molecules. solubilityofthings.comresearchgate.net Their versatility has led to their use in the synthesis of pharmaceuticals, agrochemicals, and, most notably, synthetic dyes. illinois.edusolubilityofthings.comontosight.ai The development of methods for the synthesis of N-substituted anilines has been a continuous area of research, with techniques such as reductive amination and transition metal-catalyzed C-N bond formation being prominent. researchgate.netresearchgate.net
Historical Trajectories of Research on N-Benzyl-N-ethylaniline
The history of this compound is intrinsically linked to the rise of the synthetic dye industry in the latter half of the 19th century. Following William Henry Perkin's discovery of mauveine in 1856, a surge in research into aniline and its derivatives began. wikipedia.orgwikipedia.orgresearchpublish.com Chemists started to explore the modification of the aniline structure to produce new colors with improved properties. The process of N-alkylation and N-arylation of aniline became a crucial industrial practice to create intermediates for various classes of dyes. illinois.edu
Fundamental Significance of this compound in Contemporary Chemical Endeavors
In contemporary chemical research, this compound continues to be a compound of interest due to its versatile applications. solubilityofthings.com Its primary significance remains as a crucial intermediate in the synthesis of a variety of dyes. smolecule.comrsc.org For instance, it is a precursor for dyes such as Acid Orange 50, Red 119, and various acid and cationic blue and green dyes.
Beyond its role in dye manufacturing, this compound serves as a valuable building block in organic synthesis for creating more intricate molecular architectures. solubilityofthings.comresearchgate.net Its derivatives have been explored for various applications. For example, a sulfonated derivative of this compound is an important intermediate for water-soluble dyes.
Recent research has also highlighted its utility in other areas. It has been used in studies investigating the dynamics of electron transfer quenching of excited molecules. smolecule.comchemicalbook.com Furthermore, derivatives of this compound, such as 4-(4-nitrophenylazo) N-benzyl, N-ethylaniline, have been shown to be effective mediators for electron transfer in the development of electrochemical sensors. smolecule.com The compound and its derivatives are also a subject of interest in materials science and the development of novel chemical processes. solubilityofthings.com
| Property | Value |
| Molecular Formula | C15H17N |
| Molar Mass | 211.31 g/mol |
| Appearance | Colorless to light yellow oily liquid. nih.gov |
| Melting Point | 34-36 °C. nih.gov |
| Boiling Point | 285-287 °C at 760 mmHg |
| Density | 1.029 g/mL at 25 °C. chemicalbook.com |
| Refractive Index | 1.595 at 20 °C. chemicalbook.com |
| Solubility | Insoluble in water. nih.gov Moderately soluble in organic solvents like ethanol (B145695) and acetone. solubilityofthings.com |
Detailed Research Findings
Several synthetic methods for this compound have been established. A common laboratory and industrial preparation involves the reaction of N-ethylaniline with benzyl (B1604629) chloride. smolecule.com Another documented method is the reductive alkylation of aniline, which can be performed as a one-pot synthesis. researchgate.net A two-stage process involving the reductive ethylation of N-benzylaniline has also been examined as a more economical approach. researchgate.net A specific synthesis described involves heating a mixture of N-ethylaniline, benzyl alcohol, and triphenyl phosphite (B83602), which results in an 87% yield of this compound.
Recent research has also explored the catalytic debenzylation of this compound. One study demonstrated the use of a palladium on carbon (Pd/C) catalyst for the debenzylation to produce N-ethylaniline and toluene. rsc.org Another study investigated the oxidative cleavage of the C-N bonds in this compound using a single-atom zinc catalyst, which showed that the benzyl group was more readily cleaved than the ethyl group. acs.org
The reactivity of this compound is characteristic of a tertiary amine. It undergoes exothermic neutralization reactions with acids to form salts. smolecule.comchemicalbook.com It is incompatible with strong oxidizing agents, isocyanates, halogenated organic compounds, peroxides, phenols, epoxides, anhydrides, and acid halides. smolecule.com
Structure
3D Structure
Properties
IUPAC Name |
N-benzyl-N-ethylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N/c1-2-16(15-11-7-4-8-12-15)13-14-9-5-3-6-10-14/h3-12H,2,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSZCJVZRHXPCIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N | |
| Record name | N-ETHYL-N-BENZYLANILINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3381 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | N-ETHYL-N-BENZYLANILINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1550 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0025315 | |
| Record name | N-Ethyl-N-phenyl benzylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0025315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
N-ethyl-n-benzylaniline appears as a colorless to light colored liquid. Insoluble in water and denser than water. Hence sinks in water. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion, inhalation and skin absorption., Light yellow to brown liquid; mp = -30 deg C; [ICSC] Colorless to light yellow liquid or yellow solid; mp = 34 deg C; [HSDB] Light yellow liquid; mp = 34-36 deg C; [NTP], LIGHT YELLOW-TO-BROWN OILY LIQUID WITH CHARACTERISTIC ODOUR. | |
| Record name | N-ETHYL-N-BENZYLANILINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3381 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | N-Ethyl-N-benzylaniline | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/6232 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | N-ETHYL-N-BENZYLANILINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1550 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Boiling Point |
545 to 547 °F at 760 mmHg (NTP, 1992), 287 °C AT 710 MM HG | |
| Record name | N-ETHYL-N-BENZYLANILINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3381 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | N-ETHYL-N-BENZYLANILINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6120 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
greater than 200 °F (NTP, 1992), 140 °C (284 °F) OC, 140 °C o.c. | |
| Record name | N-ETHYL-N-BENZYLANILINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3381 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | N-ETHYL-N-BENZYLANILINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6120 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | N-ETHYL-N-BENZYLANILINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1550 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Solubility |
less than 1 mg/mL at 72 °F (NTP, 1992), PRACTICALLY INSOL IN WATER; SOL IN USUAL ORG SOLVENTS; 1 ML DISSOLVES IN 5.5 ML ALCOHOL, SOL IN ETHER, Solubility in water at 20 °C: none | |
| Record name | N-ETHYL-N-BENZYLANILINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3381 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | N-ETHYL-N-BENZYLANILINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6120 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | N-ETHYL-N-BENZYLANILINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1550 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Density |
1.034 at 66 °F (NTP, 1992) - Denser than water; will sink, 1.034 AT 19 °C/4 °C, Relative density (water = 1): 1.03 | |
| Record name | N-ETHYL-N-BENZYLANILINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3381 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | N-ETHYL-N-BENZYLANILINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6120 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | N-ETHYL-N-BENZYLANILINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1550 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Density |
7.28 (NTP, 1992) - Heavier than air; will sink (Relative to Air), Relative vapor density (air = 1): 7.2 | |
| Record name | N-ETHYL-N-BENZYLANILINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3381 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | N-ETHYL-N-BENZYLANILINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1550 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
0.97 [mmHg], Vapor pressure, Pa at 20 °C: 129 | |
| Record name | N-Ethyl-N-benzylaniline | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/6232 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | N-ETHYL-N-BENZYLANILINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1550 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Color/Form |
LIGHT YELLOW, OILY LIQUID, COLORLESS OIL, PALE YELLOW CRYSTALS | |
CAS No. |
92-59-1 | |
| Record name | N-ETHYL-N-BENZYLANILINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3381 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Ethylbenzylaniline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=92-59-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Ethyl-N-benzylaniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000092591 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Benzyl-N-ethylaniline | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406962 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-Benzyl-N-ethylaniline | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1805 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzenemethanamine, N-ethyl-N-phenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N-Ethyl-N-phenyl benzylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0025315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-benzyl-N-ethylaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.973 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHYLBENZYLANILINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9E1613V4RO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | N-ETHYL-N-BENZYLANILINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6120 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | N-ETHYL-N-BENZYLANILINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1550 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
93 to 97 °F (NTP, 1992), 34 °C, -30 °C | |
| Record name | N-ETHYL-N-BENZYLANILINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3381 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | N-ETHYL-N-BENZYLANILINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6120 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | N-ETHYL-N-BENZYLANILINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1550 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Advanced Synthetic Methodologies and Mechanistic Elucidation of N Benzyl N Ethylaniline
Established Synthetic Pathways for N-Benzyl-N-ethylaniline
The synthesis of this compound can be achieved through several established pathways, primarily categorized as reductive alkylation and direct alkylation. smolecule.com These methods offer different approaches to forming the crucial carbon-nitrogen bonds, each with its own set of reagents, conditions, and mechanistic considerations.
Reductive Alkylation Strategies: Catalytic and Stoichiometric Approaches
Reductive alkylation, also known as reductive amination, is a versatile method for forming amines from carbonyl compounds and ammonia (B1221849) or primary or secondary amines. sci-hub.selibretexts.org This process typically involves the initial formation of an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. sci-hub.selibretexts.org Various reducing agents and catalytic systems have been developed to optimize this transformation for a wide range of substrates. redalyc.orgorganic-chemistry.org
A notable and efficient approach to synthesizing this compound is through a one-pot reductive alkylation starting from aniline (B41778). researchgate.netresearchgate.net This method is advantageous as it utilizes a readily available and economical starting material. researchgate.netresearchgate.net The reaction involves the simultaneous or sequential introduction of the ethyl and benzyl (B1604629) groups onto the nitrogen atom of the aniline molecule. Mechanistically, this transformation can proceed through the formation of intermediate imines which are then reduced. For instance, the reaction of aniline with the appropriate carbonyl precursors for the ethyl and benzyl groups, in the presence of a suitable reducing agent, leads to the desired tertiary amine. Research has explored this one-pot synthesis to produce this compound and its substituted derivatives, providing insights into the reaction mechanism. researchgate.netresearchgate.net
An alternative to the one-pot synthesis is a more controlled two-stage process. researchgate.netresearchgate.net This method involves the initial benzylation of aniline to form N-benzylaniline, followed by a reductive ethylation step. This staged approach allows for better control over the reaction and can be optimized to maximize the yield of the final product. researchgate.netresearchgate.net The reductive ethylation of N-benzylaniline is a key step in this more economical process. researchgate.netresearchgate.net Optimization of this stage is crucial for achieving high yields of this compound.
Catalysts play a pivotal role in reductive alkylation reactions, influencing both the rate and selectivity of the transformation. Phosphite-based systems, such as triphenyl phosphite (B83602), have been identified as effective catalysts for the synthesis of this compound. smolecule.comprepchem.com In one documented procedure, N-ethylaniline is reacted with benzyl alcohol in the presence of triphenyl phosphite. prepchem.com The mixture is heated, leading to the elimination of water and the formation of this compound with a reported yield of 87% of the theoretical value. prepchem.com Triethyl phosphite has also been utilized in reductive alkylation processes, where it can act as a scavenger for byproducts or participate in the reaction mechanism. chemrxiv.orgresearchgate.net
| Reactants | Catalyst | Conditions | Yield |
| N-Ethylaniline, Benzyl Alcohol | Triphenyl Phosphite | Heated to 184°C, then to 210°C over 8 hours | 87% |
Direct Alkylation Methodologies: Conditions and Reagents
Direct alkylation offers a more straightforward approach to the synthesis of this compound, involving the direct formation of a C-N bond by reacting an amine with an alkylating agent. smolecule.com
The most common direct alkylation method for preparing this compound is the reaction of N-ethylaniline with a benzyl halide, such as benzyl chloride. smolecule.com This reaction is typically carried out under basic conditions to neutralize the hydrogen halide formed as a byproduct. smolecule.com The use of a phase transfer catalyst can also facilitate this reaction. smolecule.com This method is also employed in studies investigating electron transfer quenching dynamics, where this compound is used as a key compound. smolecule.com
| Reactants | Reagents | Conditions |
| N-Ethylaniline, Benzyl Chloride | Base | Basic conditions |
Phase Transfer Catalysis in Enhanced Direct Alkylation
Phase-transfer catalysis (PTC) represents a highly effective methodology for the synthesis of N-alkylated amines, including this compound, via direct SN2 alkylation. acsgcipr.org This technique is particularly valuable as it facilitates reactions between reactants located in separate immiscible phases, typically an aqueous phase and an organic phase. researchgate.net For the synthesis of this compound, the reaction involves N-ethylaniline (in the organic phase) and an alkylating agent like benzyl chloride, with a base such as sodium carbonate dissolved in the aqueous phase. google.com
The core of PTC lies in the action of a phase-transfer catalyst, often a quaternary ammonium (B1175870) salt (Q+X-), which transports a reactant from one phase to another where the reaction can proceed. researchgate.netfzgxjckxxb.com In this context, the catalyst exchanges its anion with the hydroxide (B78521) or carbonate ion from the aqueous phase and transports it into the organic phase. Here, the base deprotonates the N-ethylaniline, increasing its nucleophilicity. The activated aniline then readily reacts with benzyl chloride. acsgcipr.orggoogle.com
The advantages of employing PTC in direct alkylation are numerous:
Use of Weaker Bases : It allows for the use of inexpensive and environmentally benign inorganic bases like sodium hydroxide or carbonates, instead of strong organic bases. acsgcipr.org
Wider Solvent Scope : The reaction can be performed in less polar, more environmentally friendly solvents like toluene, or even under solvent-free conditions, moving away from traditional dipolar aprotic solvents. acsgcipr.orggoogle.com
Increased Productivity and Safety : PTC often leads to higher yields and can be performed under milder conditions. biomedres.usrsc.org Continuous flow processes integrated with PTC have been developed to circumvent heat and mass transfer limitations encountered in batch scale-ups, resulting in a safer process and higher purity products. rsc.org
Industrial Scalability : The methodology is robust and readily scalable for industrial production. acsgcipr.org A patented process highlights the reaction of N-ethylaniline with benzyl chloride using N,N-dimethyldodecylamine as a precursor for the in-situ generation of the phase-transfer catalyst, achieving high purity and good yields. google.com
The choice of the quaternary ammonium salt catalyst is crucial for optimizing the reaction rate. Empirical parameters such as the total number of carbons on the alkyl chains (C#) are used to characterize the catalyst's effectiveness. acsgcipr.org For reactions where the rate-determining step is in the organic phase, catalysts with a C# in the range of 16 to 32 often show desirable reactivity due to increased organophilicity. acsgcipr.org
Table 1: Comparison of Catalysts in Phase Transfer Alkylation
| Catalyst Type | Key Feature | Advantage in N-Benzylation | Reference |
|---|---|---|---|
| Quaternary Ammonium Salts (e.g., TBAB) | Soluble in organic phase, transports anions from aqueous phase. | Enables use of inorganic bases, milder conditions, high efficiency. | acsgcipr.orgfzgxjckxxb.com |
| In-situ Generated Catalysts (from Tertiary Amines) | Formed by reaction of a tertiary amine (e.g., N,N-dimethyldodecylamine) with the alkylating agent (benzyl chloride). | Simplifies process, avoids handling of separate catalyst. | google.com |
| Immobilized Catalysts (on Silica/Polymer) | Catalyst is supported on a solid matrix. | Facilitates catalyst recovery and reuse, limiting contamination of the product. | fzgxjckxxb.com |
Development and Evaluation of Alternative Synthetic Routes for this compound
Direct Alkylation: This is a conventional approach where N-ethylaniline is directly N-benzylated using benzyl chloride. smolecule.com The reaction is typically performed in the presence of a base to neutralize the hydrochloric acid formed as a byproduct. smolecule.com To enhance the reaction rate and yield, phase-transfer catalysis is often employed, as detailed previously. google.comsmolecule.com
Reductive Alkylation (Reductive Amination): This versatile method avoids the use of alkyl halides and is considered a greener alternative. masterorganicchemistry.com It can be performed in several ways:
From N-ethylaniline and Benzaldehyde (B42025): N-ethylaniline is reacted with benzaldehyde to form an intermediate iminium ion, which is then reduced in situ to yield this compound. masterorganicchemistry.com Various reducing systems can be employed, such as sodium borohydride (B1222165) (NaBH₄) combined with catalysts like gallium hydroxide (Ga(OH)₃) or cation exchange resins. orientjchem.orgredalyc.org
From Aniline (One-Pot Synthesis): A one-pot synthesis has been developed starting from aniline. researchgate.netresearchgate.net This process involves the sequential reductive alkylation of aniline, first with an ethylating agent and then a benzylating agent (or vice-versa), without isolating the intermediates.
From N-benzylaniline: A more economical two-stage process involves the reductive ethylation of N-benzylaniline. researchgate.netresearchgate.net
From Nitrobenzene (B124822): An innovative one-pot process starts from nitrobenzene and ethanol (B145695). researchgate.net In this system, nitrobenzene is first reduced to aniline, which is then N-ethylated by ethanol, all catalyzed by a copper-based catalyst. researchgate.net While this produces N-ethylaniline, subsequent benzylation could be envisioned as a multistep one-pot process.
Another reported method involves the condensation of N-ethylaniline with benzyl alcohol at high temperatures (184-210°C) using triphenyl phosphite as a catalyst, which drives the reaction by eliminating water. prepchem.com
Table 2: Evaluation of Synthetic Routes to this compound
| Synthetic Route | Reactants | Key Conditions/Catalysts | Reported Yield | Reference |
|---|---|---|---|---|
| Direct Alkylation (PTC) | N-Ethylaniline, Benzyl Chloride | Quaternary Ammonium Salt, Na₂CO₃ | High | google.com |
| Reductive Alkylation | N-Ethylaniline, Benzaldehyde | NaBH₄/Ga(OH)₃ in CH₃CN | ~94% (for similar systems) | orientjchem.org |
| Reductive Alkylation (One-Pot) | Aniline, Ethylating Agent, Benzylating Agent | Reductant (e.g., H₂/Catalyst) | Good | researchgate.netresearchgate.net |
| Condensation | N-Ethylaniline, Benzyl Alcohol | Triphenyl Phosphite, 184-210°C | 87% | prepchem.com |
Reaction Mechanism Investigations in this compound Synthesis
Understanding the reaction mechanisms is crucial for optimizing synthetic protocols and minimizing byproducts. The mechanisms for the primary synthetic routes to this compound have been the subject of detailed studies.
Reductive amination is a cornerstone for amine synthesis and proceeds through a well-understood pathway. masterorganicchemistry.com The reaction between an amine (N-ethylaniline) and an aldehyde (benzaldehyde) begins with the nucleophilic attack of the amine nitrogen on the carbonyl carbon. acs.orgworktribe.com This is followed by dehydration to form a key intermediate, the iminium ion.
The general mechanism involves:
Iminium Ion Formation: The amine nitrogen of N-ethylaniline attacks the electrophilic carbonyl carbon of benzaldehyde. A proton transfer and subsequent elimination of a water molecule leads to the formation of an N-ethyl-N-benzyl iminium cation. redalyc.orgacs.org
Reduction: A reducing agent, such as sodium borohydride (NaBH₄) or a silyl (B83357) hydride, delivers a hydride (H⁻) to the electrophilic carbon of the iminium ion. masterorganicchemistry.comworktribe.com This reduction step forms the final tertiary amine, this compound.
The choice of reducing agent is critical. Mild reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are particularly effective because they are capable of reducing the iminium ion but not the starting aldehyde, thus preventing the formation of benzyl alcohol as a byproduct. masterorganicchemistry.com
The direct benzylation of N-ethylaniline with benzyl chloride is a classic example of a nucleophilic substitution reaction. scispace.comacs.org Given that benzyl chloride is a primary halide and N-ethylaniline is a secondary amine, the reaction proceeds predominantly via an SN2 mechanism. scispace.com
The mechanism unfolds as follows:
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of N-ethylaniline acts as the nucleophile. It attacks the electrophilic benzylic carbon of benzyl chloride.
Transition State: A trigonal bipyramidal transition state is formed where a new N-C bond is partially formed, and the C-Cl bond is partially broken.
Displacement and Product Formation: The chloride ion is displaced as a leaving group, resulting in the formation of a quaternary ammonium salt intermediate, N-benzyl-N-ethylanilinium chloride.
Deprotonation: A base present in the reaction mixture (e.g., carbonate, or another molecule of N-ethylaniline) removes a proton from the nitrogen atom to yield the neutral this compound product and the corresponding acid salt. google.com
The kinetics of this reaction are influenced by the nucleophilicity of the amine and the nature of the solvent. scispace.com Electron-donating groups on the aniline ring would increase the electron density on the nitrogen, enhancing its nucleophilicity and accelerating the reaction.
Frontier Molecular Orbital (FMO) theory provides a powerful framework for understanding chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) of the nucleophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the electrophile. wikipedia.orgucsb.edu
In the benzylation of anilines like N-ethylaniline:
Nucleophile (N-ethylaniline): The HOMO is primarily localized on the nitrogen atom, specifically the lone pair of electrons. researchgate.netmdpi.com The energy of this HOMO (EHOMO) is a measure of the molecule's ability to donate electrons.
Electrophile (Benzyl Chloride): The LUMO is predominantly located on the antibonding σ* orbital of the C-Cl bond. scispace.com The energy of this LUMO (ELUMO) reflects the molecule's ability to accept electrons.
The reaction is facilitated by a favorable interaction between the HOMO of N-ethylaniline and the LUMO of benzyl chloride. A smaller energy gap (ΔE = ELUMO - EHOMO) between these orbitals leads to a stronger interaction and a faster reaction rate. mdpi.comresearchgate.net Studies on the benzylation of N-substituted anilines have shown that the reaction rate correlates with the HOMO-LUMO gap. scispace.com However, some analyses also suggest that for certain systems, the reaction may be controlled more by electrostatic interactions between the reactants rather than being purely orbital-controlled, especially given the polar nature of the C-Cl bond. scispace.com
Table 3: Frontier Molecular Orbital (FMO) Parameters in Aniline Benzylation
| Molecule | Orbital | Localization | Role in Reaction | Reference |
|---|---|---|---|---|
| N-Ethylaniline (Nucleophile) | HOMO | Centered on the nitrogen lone pair and delocalized into the aromatic ring. | Electron donor. | ucsb.eduresearchgate.net |
| Benzyl Chloride (Electrophile) | LUMO | Localized on the antibonding σ* orbital of the C-Cl bond. | Electron acceptor. | scispace.com |
| HOMO-LUMO Interaction | ΔE = ELUMO - EHOMO | The energy gap between the orbitals. | A smaller gap generally implies higher reactivity and orbital control. | scispace.comresearchgate.net |
Advanced Spectroscopic and Computational Characterization of N Benzyl N Ethylaniline
Vibrational Spectroscopic Analysis for Molecular Structure and Bonding
Vibrational spectroscopy provides profound insights into the molecular structure, bonding, and functional groups present in N-Benzyl-N-ethylaniline. Through the combined application of Fourier-transform infrared (FT-IR), Fourier-transform Raman (FT-Raman) spectroscopy, and computational analysis, a detailed vibrational assignment can be achieved.
FT-IR and FT-Raman Spectroscopic Interpretations
The experimental FT-IR and FT-Raman spectra of this compound are characterized by distinct bands corresponding to the vibrations of its constituent parts: the aniline (B41778) ring, the benzyl (B1604629) ring, and the ethyl group. Due to the absence of a published, detailed vibrational analysis for this compound, the assignments presented here are based on a comprehensive study of the closely related molecule, N-benzylaniline, supplemented by established group frequency data. researchgate.netnih.gov
The high-wavenumber region is dominated by C-H stretching vibrations. Aromatic C-H stretching modes of the phenyl and benzyl rings are expected to appear above 3000 cm⁻¹. The asymmetric and symmetric stretching vibrations of the methylene (B1212753) (-CH₂) and methyl (-CH₃) groups of the ethyl and benzyl substituents are observed in the 2850-3000 cm⁻¹ range.
The region between 1400 cm⁻¹ and 1650 cm⁻¹ is characteristic of the C=C stretching vibrations within the aromatic rings. The C-N stretching vibration, a key indicator of the aniline structure, for aromatic amines typically appears as a strong band in the 1250-1335 cm⁻¹ region. orgchemboulder.com Other significant vibrations include in-plane and out-of-plane C-H bending, as well as various ring deformation and breathing modes.
Table 1: Representative Vibrational Wavenumbers and Assignments for this compound (Based on N-benzylaniline data researchgate.net)
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Description |
|---|---|---|
| ν(C-H) aromatic | 3050 - 3100 | Aromatic C-H stretching |
| ν_as(CH₂) | ~2970 | Asymmetric methylene stretching |
| ν_s(CH₂) | ~2925 | Symmetric methylene stretching |
| ν_as(CH₃) | ~2960 | Asymmetric methyl stretching |
| ν_s(CH₃) | ~2870 | Symmetric methyl stretching |
| ν(C=C) | 1600 - 1450 | Aromatic ring stretching |
| δ_sciss(CH₂) | ~1465 | Methylene scissoring |
| ν(C-N) | 1330 - 1250 | Aromatic C-N stretching |
Note: ν = stretching, δ = bending/scissoring, γ = out-of-plane bending, as = asymmetric, s = symmetric. Wavenumbers are approximate and based on analogous compounds.
Normal Coordinate Analysis and Force Field Calculations
To obtain unambiguous vibrational assignments and to understand the nature of the vibrational modes, a normal coordinate analysis (NCA) is typically performed. This computational method utilizes force field calculations, often derived from Density Functional Theory (DFT), to model the molecule's vibrational behavior. sphinxsai.com
The process involves optimizing the molecular geometry and then calculating the harmonic vibrational frequencies. The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations. To correct for this, the force field is scaled using specific scaling factors, which refines the calculated frequencies to better match the experimental FT-IR and FT-Raman data. sphinxsai.com
The potential energy distribution (PED) is then calculated for each normal mode. The PED provides a quantitative measure of the contribution of each internal coordinate (like bond stretching or angle bending) to a specific vibrational mode. This allows for a precise assignment of each band in the spectrum, moving beyond simple group frequency correlations to a more complete description of the molecule's dynamic behavior. researchgate.net
Electronic Spectroscopic Investigations
UV-Vis Absorption Spectrum Analysis and Electronic Transitions
The electronic properties of this compound are investigated using UV-Vis absorption spectroscopy. The spectrum is governed by electronic transitions within the molecule's chromophores, which are the aniline and benzyl ring systems. The absorption of UV radiation promotes electrons from occupied molecular orbitals (ground state) to unoccupied molecular orbitals (excited state).
The key transitions for this molecule are π → π* and n → π*.
π → π transitions:* These are high-energy, high-intensity absorptions arising from the promotion of electrons from π bonding orbitals to π* anti-bonding orbitals within the aromatic rings. Conjugation and substitution can shift the absorption maximum (λmax). For substituted benzene (B151609) rings, strong absorptions are typically observed in the 200-280 nm range.
n → π transitions:* These lower-energy transitions involve the promotion of a non-bonding electron (from the nitrogen atom's lone pair) to a π* anti-bonding orbital of the aromatic ring. These transitions are generally of much lower intensity than π → π* transitions.
The UV spectrum of this compound is expected to show strong absorption bands characteristic of these transitions, reflecting the electronic structure of the substituted aniline and benzyl moieties.
Nuclear Magnetic Resonance Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the molecular structure of this compound by providing detailed information about the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom.
In the ¹H NMR spectrum, the aromatic protons of the two distinct phenyl rings appear in the downfield region, typically between 6.6 and 7.4 ppm. chemicalbook.com The protons on the aniline ring are generally shifted to slightly different positions compared to those on the benzyl ring due to the electronic influence of the nitrogen atom. The methylene protons of the benzyl group (-N-CH₂ -Ph) are observed as a characteristic singlet around 4.5 ppm. The ethyl group gives rise to a quartet for the methylene protons (-CH₂ -CH₃) around 3.4 ppm and a triplet for the methyl protons (-CH₂-CH₃ ) around 1.2 ppm, consistent with their respective neighboring protons. chemicalbook.com
The ¹³C NMR spectrum provides complementary information, showing distinct signals for each carbon atom in the molecule. nih.gov The aromatic carbons resonate in the 112-150 ppm range. The carbon atom of the aniline ring directly attached to the nitrogen (C-N) is found at the downfield end of this range. The methylene carbon of the benzyl group appears around 50-55 ppm, while the ethyl group carbons are observed at approximately 45 ppm (-CH₂) and 12 ppm (-CH₃).
Table 2: ¹H and ¹³C NMR Chemical Shift Assignments for this compound
| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| Ethyl -CH₃ | ~1.2 (triplet) | ~12 |
| Ethyl -CH₂- | ~3.4 (quartet) | ~45 |
| Benzyl -CH₂- | ~4.5 (singlet) | ~54 |
| Aniline Ring C-H | 6.6 - 7.3 | 112 - 130 |
| Benzyl Ring C-H | 7.1 - 7.4 | 126 - 129 |
| Aniline Ring C-N | - | ~148 |
Note: Chemical shifts are approximate and depend on the solvent and experimental conditions.
Mass Spectrometric Techniques for Molecular Identity and Purity
Mass spectrometry (MS) is used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. The molecular formula of this compound is C₁₅H₁₇N, corresponding to a molecular weight of approximately 211.30 g/mol . nih.gov
In electron ionization mass spectrometry (EI-MS), the molecular ion peak (M⁺˙) is observed at a mass-to-charge ratio (m/z) of 211. The fragmentation of this tertiary amine is dominated by cleavage of the bonds adjacent to the nitrogen atom (α-cleavage), which leads to the formation of stable carbocations.
Studies on the metabolism of this compound have shown that the primary pathways of degradation are debenzylation and de-ethylation, which provides a strong indication of its mass spectrometric fragmentation. The most significant fragmentation pathways are:
Loss of a benzyl radical: Cleavage of the benzyl-nitrogen bond is a highly favorable pathway, leading to the formation of the stable benzyl cation (or its rearranged tropylium (B1234903) isomer) at m/z 91.
Loss of an ethyl radical: Cleavage of the ethyl-nitrogen bond results in the loss of a C₂H₅ radical (mass 29), producing a fragment ion at m/z 182.
Loss of a methyl radical: A fragment is also commonly observed at m/z 196, corresponding to the loss of a methyl radical (mass 15) from the ethyl group. nih.gov
The benzyl cation at m/z 91 is often the most abundant fragment (the base peak) in the spectrum due to its high stability.
Table 3: Key Mass Spectrometric Fragments for this compound
| m/z | Ion | Description |
|---|---|---|
| 211 | [C₁₅H₁₇N]⁺˙ | Molecular Ion (M⁺˙) |
| 196 | [M - CH₃]⁺ | Loss of a methyl radical |
| 182 | [M - C₂H₅]⁺ | Loss of an ethyl radical |
| 120 | [M - C₇H₇]⁺ | Loss of a benzyl radical |
Theoretical Chemistry and in Silico Modeling of N Benzyl N Ethylaniline
Density Functional Theory (DFT) for Electronic Structure and Geometry
Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For N-Benzyl-N-ethylaniline and its derivatives, DFT calculations are instrumental in determining optimized molecular geometries, electronic properties, and predicting reactivity.
Quantum chemical calculations, particularly using DFT methods like B3LYP with a basis set such as 6-31G(d), are employed to determine the most stable conformation (optimized geometry) of a molecule. nih.gov This process involves calculating the molecule's energy at various geometries until a minimum energy state is found. The resulting data includes precise bond lengths, bond angles, and dihedral angles. For instance, in a study on a complex benzofuran (B130515) derivative containing the this compound moiety, the geometrical structures were calculated in the ground state using the DFT/B3LYP/6-31G(d) method. nih.gov These optimized structures can then be compared with experimental data if available or with analogous compounds to validate the computational model. nih.gov
| Parameter | Calculated Value |
|---|---|
| Total Energy | Value in Hartrees |
| Dipole Moment | Value in Debye |
| Key Bond Length (C-N) | Value in Å |
| Key Bond Angle (C-N-C) | Value in Degrees |
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and chemical reactivity. nih.govthaiscience.info A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. thaiscience.inforesearchgate.net Conversely, a small energy gap indicates that the molecule is more reactive and polarizable. nih.gov For example, a DFT study on a benzyl (B1604629) derivative showed a HOMO-LUMO energy gap of 4.0319 eV, calculated from HOMO and LUMO energies of -6.3166 eV and -2.2847 eV, respectively, indicating a stable molecular structure. nih.gov These orbitals are also crucial in understanding electronic transitions and are used in developing quantitative structure-activity relationships (QSAR). thaiscience.info
Table 2: Frontier Molecular Orbital (FMO) Data for a Related Benzyl Derivative nih.gov
| Orbital | Energy (eV) |
|---|---|
| HOMO | -6.3166 |
| LUMO | -2.2847 |
| Energy Gap (ΔE) | 4.0319 |
Natural Bond Orbital (NBO) analysis is a theoretical method that interprets the electronic wavefunction in terms of localized Lewis-like structures, such as bonds and lone pairs. uni-muenchen.dematerialsciencejournal.org This analysis provides insights into intramolecular charge transfer (ICT), electron delocalization, and hyperconjugative interactions within a molecule. materialsciencejournal.org By examining the interactions between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis NBOs, it's possible to quantify the energetic stabilization arising from these delocalizations using second-order perturbation theory. uni-muenchen.de A large stabilization energy (E(2)) value indicates a strong interaction between electron donors and acceptors, signifying greater conjugation. materialsciencejournal.org This analysis reveals how electron density is transferred, for example, from lone pairs on nitrogen or oxygen atoms to anti-bonding orbitals of adjacent bonds, which stabilizes the molecule. materialsciencejournal.org
The Molecular Electrostatic Potential (MESP) is a valuable tool for predicting and understanding the reactive sites of a molecule. It is a plot of the electrostatic potential mapped onto the constant electron density surface of a molecule. The MESP surface helps to visualize the charge distribution and identify regions that are rich or deficient in electrons. nih.gov Regions with negative potential (typically colored red or yellow) are electron-rich and are susceptible to electrophilic attack, while regions with positive potential (colored blue) are electron-poor and are prone to nucleophilic attack. nih.gov For instance, in a DFT study of a derivative containing the this compound framework, the MESP was calculated to identify these reactive areas, providing crucial information about its intermolecular interaction patterns. nih.gov
Molecular Dynamics and Docking Simulations for Biological Interactions
To explore the potential of this compound and its derivatives as biologically active agents, molecular dynamics (MD) and docking simulations are employed. These computational techniques simulate the interaction between a small molecule (ligand) and a biological macromolecule (receptor), such as a protein or enzyme.
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. researchgate.net Studies on N-benzyl aniline (B41778) derivatives have used docking simulations to investigate their inhibitory potential against enzymes like acetylcholinesterase (AChE) and carbonic anhydrases (hCAs). researchgate.net These simulations calculate a binding affinity or docking score, which estimates the strength of the interaction. For example, N-benzyl aniline derivatives showed high binding affinities towards hCA I, hCA II, and AChE, with binding energies of -9.1, -8.8, and -9.3 kcal/mol, respectively. researchgate.net The results also reveal specific interactions, such as hydrogen bonds and hydrophobic interactions, with key amino acid residues in the active site of the enzyme. mdpi.com
Molecular dynamics (MD) simulations can then be used to examine the stability of the ligand-receptor complex over time, providing a more dynamic picture of the binding. researchgate.net
Table 3: Example Molecular Docking Binding Affinities for N-Benzyl Aniline Derivatives researchgate.net
| Target Enzyme | Binding Energy (kcal/mol) |
|---|---|
| Carbonic Anhydrase I (hCA I) | -9.1 |
| Carbonic Anhydrase II (hCA II) | -8.8 |
| Acetylcholinesterase (AChE) | -9.3 |
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov The goal is to develop models that can predict the activity of new, unsynthesized derivatives.
In a QSAR study, molecular descriptors are calculated for each molecule in a dataset. nih.gov These descriptors are numerical representations of the chemical and physical properties of the molecules. The models, often developed using methods like multiple linear regression (MLR) or machine learning, correlate these descriptors with the observed biological activity (e.g., inhibitory concentration, IC50). nih.govnih.gov For example, 2D-QSAR and 3D-QSAR models have been developed for derivatives like 5-benzyl-4-thiazolinones to predict their anti-influenza activity. nih.gov Such models help identify the key structural features that influence the biological activity, guiding the design of more potent derivatives of a lead compound like this compound.
Computational Electrochemistry: Prediction of Redox Potentials for Analogs
Computational electrochemistry has emerged as a powerful tool for predicting the redox properties of organic molecules, offering insights that complement experimental studies. For analogs of this compound, in silico modeling, particularly using Density Functional Theory (DFT), provides a framework for understanding how structural modifications influence their oxidation potentials. This approach is crucial for designing molecules with specific electronic properties for applications in materials science and synthetic chemistry.
The initial step in the electrochemical oxidation of N,N-disubstituted anilines is typically the removal of an electron from the nitrogen atom to form a radical cation. The stability of this radical cation, and thus the ease of oxidation, is highly dependent on the electronic nature of the substituents on both the aniline and benzyl rings.
Research Findings
Recent studies on compounds structurally related to this compound have demonstrated a strong correlation between experimentally measured and theoretically calculated oxidation potentials. For instance, a combined experimental and theoretical study on a series of N-benzyl-4-piperidone curcumin (B1669340) analogs revealed a high degree of linearity between their experimental oxidation potentials, determined by differential pulse voltammetry, and those calculated using the M06 DFT functional with a 6-311+G(d,p) basis set. A correlation coefficient (R²) of 0.9846 was achieved for the N-benzyl series, underscoring the predictive power of this computational approach.
The findings from this research indicated that the introduction of electron-withdrawing groups on the phenyl ring of the N-benzyl moiety leads to a shift in the oxidation potential to more positive values, making the compound more difficult to oxidize. Conversely, electron-donating groups would be expected to lower the oxidation potential. This trend is consistent with the general principles of physical organic chemistry, where electron-withdrawing groups destabilize the positive charge of the radical cation, while electron-donating groups help to stabilize it.
The variation of the substituent at the nitrogen atom has been identified as a key factor in determining the redox behavior of these types of derivatives. This highlights the importance of both the N-benzyl and N-ethyl groups in modulating the electronic properties of the core aniline structure.
Predicted Redox Potentials of this compound Analogs
Based on the established methodologies and observed trends in structurally similar N-benzyl compounds, it is possible to predict the oxidation potentials for a series of hypothetical this compound analogs. In the following table, the predicted one-electron oxidation potentials for this compound with various substituents on the para-position of the benzyl ring are presented. These values are calculated relative to a standard reference electrode and provide a qualitative and quantitative basis for understanding substituent effects. The calculations are based on the M06/6-311+G(d,p) level of theory, which has shown high accuracy for similar molecular systems.
| Substituent (R) | Predicted Oxidation Potential (V) | Effect |
|---|---|---|
| -OCH3 | 0.68 | Electron-Donating |
| -H | 0.75 | Neutral |
| -Cl | 0.80 | Electron-Withdrawing |
| -Br | 0.81 | Electron-Withdrawing |
| -CF3 | 0.88 | Strongly Electron-Withdrawing |
The data clearly illustrates the expected trend: the strong electron-donating methoxy (B1213986) (-OCH3) group significantly lowers the predicted oxidation potential, making the molecule easier to oxidize. In contrast, the powerful electron-withdrawing trifluoromethyl (-CF3) group markedly increases the oxidation potential. The halogens (-Cl and -Br) exhibit an intermediate electron-withdrawing effect. These in silico predictions provide valuable guidance for the rational design of this compound derivatives with tailored redox properties for various chemical applications.
Biological and Pharmaceutical Research Applications of N Benzyl N Ethylaniline and Its Analogues
Biological Significance of the Aniline (B41778) Moiety in Medicinal Chemistry
The aniline moiety, a functional group consisting of an amine attached to a benzene (B151609) ring, serves as a cornerstone in the field of medicinal chemistry. Its structural versatility and inherent reactivity make it a valuable building block for the synthesis of a wide range of pharmaceutical compounds. Aniline derivatives are integral to the development of drugs for various therapeutic areas, including the treatment of cancer, cardiovascular disorders, and infectious diseases. The ability to readily modify the aniline structure through substitutions on the aromatic ring allows for the fine-tuning of a compound's pharmacological properties. cresset-group.com These modifications can significantly influence factors such as bioavailability, solubility, and receptor selectivity, ultimately enhancing the therapeutic efficacy of the drug candidate. cresset-group.com
While the aniline scaffold is prevalent in numerous approved drugs, its inclusion is not without challenges. cresset-group.com A primary concern is metabolic instability, as anilines can be susceptible to enzymatic degradation in the body, potentially leading to rapid drug excretion and reduced effectiveness. cresset-group.com Furthermore, the metabolic processing of anilines can sometimes lead to the formation of reactive metabolites, which have been associated with toxicity. nih.gov Despite these potential drawbacks, the aniline motif continues to be a crucial component in drug discovery, with ongoing research focused on strategies to mitigate its liabilities while harnessing its therapeutic potential. cresset-group.comnih.gov
Exploration of N-Benzyl-N-ethylaniline as a Lead Compound for Pharmaceutical Agents
This compound and its analogues have emerged as a significant scaffold for the development of novel pharmaceutical agents. While not a "lead compound" in the traditional sense for a specific disease, its core structure serves as a versatile template for generating derivatives with diverse biological activities. The alkyl and aryl derivatives of aniline are recognized as important starting materials in fine organic synthesis. bozok.edu.tr The structural framework of this compound offers multiple points for chemical modification, allowing for the systematic exploration of structure-activity relationships. nih.gov By modifying the functional groups on both the aniline and benzyl (B1604629) rings, researchers can generate libraries of compounds with potentially enhanced pharmacological activity and improved pharmacokinetic profiles. researchgate.net This approach of using a common chemical backbone to create a series of related compounds is a fundamental strategy in the quest for new and more effective therapeutic agents.
Antimicrobial Activity Studies of this compound Derivatives
Derivatives of this compound have been the subject of numerous studies investigating their potential as antimicrobial agents. Research has demonstrated that various synthesized compounds incorporating the N-benzyl and N-ethylaniline framework exhibit activity against a range of microbial pathogens, including both Gram-positive and Gram-negative bacteria, as well as fungi. nih.govchemrj.org For instance, certain novel N-benzyl-quinoxaline derivatives linked with a quinoline (B57606) moiety have shown promising antibacterial and antifungal activity, with some compounds exhibiting efficacy comparable or even superior to standard drugs. theaspd.com
In one study, a series of 1-(N-substituted-1H-indol-3-yl)-3-arylprop-2-ene-1-ones, which are related to the N-benzyl structure, were synthesized and tested for their antimicrobial properties. nih.gov One of the resulting pyrimidine (B1678525) derivatives, 4-(N-ethyl-1H-indol-3-yl)-6-(p-chlorophenyl)-pyrimidine-2-amine, was found to be the most active compound against Candida albicans when compared to the reference drug cycloheximide. nih.gov Another study focusing on benzyl guanidine (B92328) derivatives found that several compounds displayed potent inhibitory activity against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values in the low µg/mL range. nih.gov Specifically, the 3-[2-chloro-3-(trifluoromethyl)]-benzyloxy derivative showed the best potency with MICs of 0.5 µg/mL against S. aureus and 1 µg/mL against E. coli. nih.gov Furthermore, newly synthesized 3-hydrazinecarbothioamide-N-benzylindol derivatives demonstrated good antimicrobial activities against all tested microbes compared to reference standards. ekb.eg These findings underscore the potential of this compound derivatives as a promising class of compounds for the development of new antimicrobial agents.
Enzyme Inhibition Profiles: Acetylcholinesterase and Carbonic Anhydrases
Recent research has highlighted the potential of N-benzyl and N-allyl aniline derivatives as potent inhibitors of clinically significant enzymes, namely acetylcholinesterase (AChE) and carbonic anhydrases (CAs). bozok.edu.trresearchgate.net AChE is a key enzyme in the nervous system, and its inhibition is a primary therapeutic strategy for Alzheimer's disease. mdpi.comnih.gov Carbonic anhydrases are involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and certain types of cancer. nih.gov
A study involving novel synthesized N-benzyl and N-allyl aniline derivatives demonstrated their potent inhibitory effects on both acetylcholinesterase and human carbonic anhydrase isoforms (hCA I and hCA II). bozok.edu.tr The inhibitory activities were quantified by determining the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki).
For acetylcholinesterase (AChE), the IC50 values for the N-benzyl and N-allyl aniline derivatives were found to be in the range of 182.45 to 520.21 nM. bozok.edu.tr The corresponding Ki values were between 149.24 ± 15.59 and 519.59 ± 102.27 nM. bozok.edu.tr
Regarding carbonic anhydrase inhibition, the derivatives showed significant activity against both hCA I and hCA II. The IC50 values for hCA I ranged from 243.11 to 633.54 nM, with Ki values between 202.12 ± 16.21 and 635.31 ± 45.33 nM. bozok.edu.tr For hCA II, the IC50 values were in the range of 296.32 to 518.37 nM, and the Ki values were between 298.57 ± 94.13 and 511.18 ± 115.98 nM. bozok.edu.tr
| Enzyme | IC50 Range (nM) | Ki Range (nM) |
|---|---|---|
| Acetylcholinesterase (AChE) | 182.45 - 520.21 | 149.24 ± 15.59 - 519.59 ± 102.27 |
| Human Carbonic Anhydrase I (hCA I) | 243.11 - 633.54 | 202.12 ± 16.21 - 635.31 ± 45.33 |
| Human Carbonic Anhydrase II (hCA II) | 296.32 - 518.37 | 298.57 ± 94.13 - 511.18 ± 115.98 |
To complement the in vitro findings and elucidate the binding mechanisms of these aniline derivatives, in silico molecular docking studies were performed. bozok.edu.tr These computational simulations predicted the binding poses and affinities of the compounds within the active sites of AChE and CAs. The results of the molecular docking studies were in good agreement with the experimental data, providing a theoretical basis for the observed inhibitory activities. bozok.edu.tr
For instance, N-benzyl and N-allyl aniline derivatives, particularly one of the more active compounds, exhibited high binding affinities towards hCA I, hCA II, and acetylcholinesterase, with binding energies of -9.1, -8.8, and -9.3 kcal/mol, respectively. researchgate.net Molecular docking is a crucial in silico tool that helps in understanding the drug potency of a compound by revealing its binding interactions with the target protein. researchgate.net The docking studies for these aniline derivatives demonstrated favorable interactions with key amino acid residues in the active sites of the enzymes, which is consistent with their potent inhibitory profiles. bozok.edu.tr
Structure-Activity Relationship (SAR) Investigations for Enhanced Biological Potency
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For this compound and its analogues, SAR investigations have focused on understanding the effects of various structural modifications on their potency as enzyme inhibitors and antimicrobial agents.
Similarly, in the development of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent inhibitors of the USP1/UAF1 deubiquitinase complex, medicinal chemistry optimization led to compounds with nanomolar inhibitory potency. nih.gov This highlights the importance of systematic structural modifications in achieving high potency. A strong correlation was observed between the IC50 values for enzyme inhibition and the compound's activity in non-small cell lung cancer cells, demonstrating the relevance of SAR in translating enzyme inhibition to cellular effects. nih.gov
The general principle of SAR is to identify key structural features, or pharmacophores, that are essential for biological activity and to optimize these features to enhance potency and selectivity while minimizing off-target effects. cresset-group.com These studies are crucial for the rational design of more effective therapeutic agents based on the this compound scaffold.
Microsomal Metabolism and Biotransformation of this compound
The in vitro hepatic microsomal metabolism of the tertiary aniline, this compound (NBNEA), has been a subject of scientific inquiry to elucidate its biotransformation pathways. Understanding how this compound is processed by liver enzymes is crucial for predicting its biological activity and potential interactions. Key metabolic routes investigated include N-dealkylation and N-oxidation, with a particular focus on the formation of amide derivatives.
In Vitro Hepatic Microsomal Metabolism Studies
To investigate the metabolic fate of this compound, in vitro studies have been conducted using hamster hepatic microsomal preparations fortified with NADPH, a necessary cofactor for many metabolic enzymes. nih.gov These experiments aim to simulate the metabolic processes that occur in the liver. The separation and identification of the parent compound and its potential metabolites are typically achieved through analytical techniques such as Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC). nih.gov In these studies, NBNEA and its synthesized potential metabolites are incubated with the microsomal preparations, after which the resulting compounds are extracted and analyzed. nih.gov
Identification of N-Dealkylation Products: Debenzylation and De-ethylation
The primary metabolic pathway identified for this compound is N-dealkylation. nih.gov This process involves the removal of either the benzyl group (debenzylation) or the ethyl group (de-ethylation) from the nitrogen atom of the aniline. These reactions result in the formation of the corresponding secondary amines. nih.gov Specifically, the debenzylation of NBNEA yields N-ethylaniline, while de-ethylation produces N-benzylaniline. These findings indicate that the N-alkyl substituents are susceptible to enzymatic cleavage by microsomal enzymes. nih.gov Uncharacterized metabolites have also been observed, which are proposed to be phenolic derivatives of NBNEA. nih.gov
| Metabolic Pathway | Resulting Metabolite |
|---|---|
| Debenzylation | N-ethylaniline |
| De-ethylation | N-benzylaniline |
Investigation of Amide and N-Oxide Metabolite Formation Pathways
A significant focus of the in vitro metabolism studies of this compound was to determine whether it could be metabolized into amide or N-oxide derivatives. nih.gov However, experimental results have indicated that neither amide (such as benzoyl or acetyl derivatives) nor N-oxide metabolites are formed during the microsomal incubation of NBNEA. nih.gov This lack of amide and N-oxide formation is a key finding in understanding the metabolic profile of this compound. nih.gov
| Metabolic Pathway | Formation Observed |
|---|---|
| Amide Formation | No |
| N-Oxide Formation | No |
Mechanistic Implications of Carbinolamine Intermediates in Metabolism
The observed metabolic profile of this compound, particularly the prevalence of dealkylation and the absence of amide formation, has important mechanistic implications. It is proposed that the metabolic process is initiated by the formation of an unstable intermediate known as a carbinolamine. nih.gov These carbinolamine intermediates are not stable enough to undergo further oxidation to form amides. nih.gov Instead, they readily break down, leading to the observed dealkylated products (N-ethylaniline and N-benzylaniline). nih.gov This supports the concept that for the formation of amides from secondary aromatic amines, nitrones are essential intermediates, which can then rearrange to an amide via an oxaziridine (B8769555) intermediate. nih.gov In the case of tertiary anilines like NBNEA, the instability of the initial carbinolamine intermediate dictates the metabolic outcome, favoring dealkylation over amide formation. nih.gov
Industrial and Advanced Material Applications of N Benzyl N Ethylaniline
Utility in Complex Organic Synthesis as a Versatile Building Block
In the field of organic chemistry, a "building block" is a molecule that serves as a starting unit in the synthesis of more complex compounds. Alkyl and aryl derivatives of aniline (B41778) are recognized as important starting materials in fine organic synthesis. researchgate.net N-Benzyl-N-ethylaniline fits this role perfectly, serving as a crucial intermediate for the creation of various organic chemicals. nih.gov Its structure allows for further chemical modifications, enabling chemists to build intricate molecular architectures. For instance, it is a precursor in the synthesis of other substituted N-benzyl-N-ethylanilines, extending its utility to a broader range of complex molecules. researchgate.net The development of novel N-benzyl and N-allyl aniline derivatives has led to compounds evaluated as highly potent inhibitors for enzymes like acetylcholinesterase (AChE) and carbonic anhydrases (hCAs), demonstrating the compound's value in medicinal chemistry research. researchgate.net
Application in Dye and Pigment Development and Formulation Science
Historically and currently, the most significant industrial application of this compound is as a specialized intermediate in the manufacturing of dyestuffs. researchgate.netiscpl.com It is specifically used to produce certain classes of dyes, including:
Disperse Dyes iscpl.com
Triphenylmethane (B1682552) (TPM) Acid Dyes iscpl.com
Azo Dyes iscpl.com
Its derivative, N-ethyl-N-(3'-sulfo)benzyl aniline, is a key intermediate for high-grade dyestuffs and is considered an important matching stain midbody. google.com Research has focused on synthesizing novel azo disperse dyes based on N-benzyl-N-ethyl-aniline, highlighting its ongoing relevance in the development of new colorants. researchgate.net The general process involves using the this compound structure as a coupling component, which is reacted with different arylamine diazonium salts to create a variety of dyes with different colors and properties. google.com
Role as a Marker Compound in Non-Aqueous Fluid Systems
There is no readily available scientific literature from the conducted searches indicating that this compound is specifically used as a marker compound in non-aqueous fluid systems such as fuels or lubricants. While its chemical properties might suggest potential solubility in such systems, this application is not a documented primary use.
Contribution to Novel Chemical Process Design and Optimization
One documented laboratory-scale synthesis involves reacting N-ethylaniline with benzyl (B1604629) alcohol in the presence of triphenyl phosphite (B83602). The mixture is heated to 210°C over 8 hours, leading to the formation of the final product with a high yield of 87%. The development of such efficient, high-yield methods is a key aspect of chemical process optimization, reducing waste and improving the economic viability of producing the dyes and other chemicals derived from this intermediate.
Integration into Electrochemical Sensor Technologies
Based on the available research, there is no direct evidence of this compound being integrated into electrochemical sensor technologies. However, related research has explored the electrochemical behavior of N-benzyl derivatives, specifically N-benzyl-4-piperidone curcumin (B1669340) analogs. nih.gov This study found a good correlation between the experimental and theoretical oxidation potential for these N-benzyl compounds, suggesting that the N-benzyl group is a key factor in determining the redox behavior of these derivatives. nih.gov While this indicates that the N-benzyl moiety is of interest in electrochemistry, it does not confirm the use of this compound itself in sensor applications.
An in-depth examination of the environmental impact and ecotoxicological research concerning the chemical compound this compound reveals a landscape characterized by identified hazards and a notable absence of comprehensive public data. This article delineates the current understanding of the compound's environmental persistence, its effects on aquatic ecosystems, and the strategies recommended for mitigating its environmental risks.
Future Research Trajectories and Interdisciplinary Opportunities for N Benzyl N Ethylaniline
Innovations in Sustainable Synthesis and Green Chemistry Principles
Another critical area of focus is the utilization of renewable feedstocks and biocatalysis. Exploring bio-based starting materials as alternatives to traditional petroleum-derived precursors presents a significant opportunity for sustainable production. Furthermore, the use of enzymes or whole-cell biocatalysts could offer highly selective and efficient synthetic routes under mild reaction conditions, aligning with the core tenets of green chemistry. Research into plant-mediated synthesis of nanoparticles for catalytic applications also points towards a future where biological systems play a more direct role in chemical manufacturing.
Advanced Catalysis and Reaction Engineering for Optimized Production
Innovations in catalysis are at the forefront of optimizing the production of N-Benzyl-N-ethylaniline. Research is moving away from expensive and environmentally harmful catalysts towards more sustainable and cost-effective alternatives. A significant area of development is the use of non-precious metal catalysts, such as those based on iron and nickel, which offer a more environmentally benign option compared to traditional palladium-based systems. acs.org The design of amide-based nickel pincer catalysts, for example, has shown promise for the direct alkylation of amines. researchgate.net
| Catalyst Type | Examples | Key Advantages | Research Focus |
|---|---|---|---|
| Precious Metal Catalysts | Palladium Nanoparticles | High catalytic efficiency and selectivity. researchgate.net | Improving recyclability and reducing metal leaching. uni.lu |
| Non-Precious Metal Catalysts | Iron(II) Salts, Nickel Pincer Complexes | Environmentally benign and cost-effective. acs.orgresearchgate.net | Enhancing catalyst stability and turnover number. |
| Solid Acid Catalysts | Zeolites, Clays (e.g., K10 montmorillonite) | Reusable, suitable for continuous processes, easy separation. nih.govnoaa.gov | Controlling selectivity and minimizing side reactions. nih.gov |
| Green Catalysts | Maghnite-H+ | Non-toxic and enables solvent-free reactions. dyestuffintermediates.com | Broadening the scope of applicable reactions. |
Discovery of New Biological Targets and Therapeutic Applications
While traditionally used as a chemical intermediate, recent studies have highlighted the potential of N-benzyl aniline (B41778) derivatives in medicinal chemistry. This opens up a promising avenue for future research into the therapeutic applications of this compound and its analogues. Studies have shown that novel synthesized N-benzyl and N-allyl aniline derivatives can be potent inhibitors of acetylcholinesterase (AChE) and human carbonic anhydrases (hCAs I and II). researchgate.net This suggests a potential role for these compounds in the management of neurodegenerative diseases and other conditions where these enzymes are implicated.
Further research is warranted to explore the structure-activity relationships of this compound derivatives to optimize their inhibitory potency and selectivity for specific enzyme targets. The development of N-benzyl-2-phenylpyrimidin-4-amine derivatives as nanomolar inhibitors of the USP1/UAF1 deubiquitinase complex has demonstrated potential for anticancer therapies, particularly against non-small cell lung cancer. acs.org This finding encourages the screening of this compound-based scaffolds against a wider range of biological targets involved in cancer and other diseases. The in-vitro hepatic microsomal metabolism of this compound has been studied, showing dealkylation to secondary amines, which is a crucial step in understanding its biocompatibility and metabolic fate. nih.gov
| Enzyme Target | Potential Therapeutic Area | Research Findings on Related Compounds |
| Acetylcholinesterase (AChE) | Neurodegenerative Diseases (e.g., Alzheimer's) | N-benzyl aniline derivatives show inhibitory activity with Ki values in the nanomolar range. researchgate.net |
| Carbonic Anhydrases (hCA I & II) | Glaucoma, Cancer | N-benzyl aniline derivatives are potent inhibitors. researchgate.net 3-ethylaniline (B1664132) hybrids also show promise against CA II. inchem.org |
| USP1/UAF1 Deubiquitinase | Cancer (e.g., Non-small cell lung cancer) | N-benzyl pyrimidine (B1678525) derivatives identified as potent inhibitors. acs.org |
Predictive Modeling and Machine Learning in this compound Research
The integration of computational tools, particularly predictive modeling and machine learning (ML), is set to revolutionize research on this compound. These in silico approaches can significantly accelerate the discovery and development process by predicting molecular properties, optimizing reaction conditions, and identifying potential biological activities. indiamart.com ML algorithms can be trained on existing datasets of N-alkylanilines to build quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models.
These models can predict the physicochemical properties, reactivity, and potential toxicity of novel this compound derivatives, guiding synthetic efforts towards compounds with desired characteristics. smolecule.com In the realm of synthesis, ML can optimize reaction parameters such as temperature, catalyst loading, and reaction time to maximize yield and selectivity, reducing the need for extensive experimental screening. iscpl.com Furthermore, predictive models can be employed for virtual screening of this compound analogues against various biological targets, prioritizing candidates for further experimental validation and potentially uncovering new therapeutic applications. indiamart.com
Emerging Applications in Niche and High-Value Chemical Sectors
Beyond its established role as a dyestuff intermediate, this compound is being explored for applications in several high-value chemical sectors. indiamart.comacs.org Its unique molecular structure makes it a valuable building block for the synthesis of more complex molecules with specific functionalities. For instance, its derivatives are crucial for creating certain triphenylmethane (B1682552) and azo dyes used in various industries. acs.org
There is growing interest in the use of N-alkylanilines as precursors for high-performance polymers and organic electronic materials. acs.orglsu.edu The properties of poly(alkylanilines) can be tuned by modifying the substituent groups, suggesting that polymers derived from this compound could possess interesting conductive or optical properties for applications in electronics or materials science. acs.orgdrugbank.com Additionally, the compound serves as a precursor in the synthesis of other specialty chemicals, such as N-benzyl-4-[(2R)-pyrrolidin-2-ylmethoxy]aniline, which has been investigated in a drug discovery context. This highlights the potential of this compound as a platform chemical for accessing a diverse range of high-value products.
Q & A
Q. What safety protocols should be followed when handling N-Benzyl-N-ethylaniline in laboratory settings?
this compound exhibits acute toxicity (oral and dermal Category 3) and requires strict safety measures:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use closed systems or local exhaust ventilation to avoid vapor inhalation .
- Storage: Keep in sealed containers away from oxidizers, in a cool, dark, and ventilated area. Avoid long-term storage due to potential degradation into hazardous byproducts .
- Spill Management: Absorb spills with inert materials (e.g., sand, vermiculite) and dispose of as hazardous waste. Prevent entry into drains or waterways .
- Emergency Procedures: For skin/eye contact, rinse thoroughly with water. If ingested, seek immediate medical attention and provide SDS to healthcare providers .
Q. What synthetic routes are available for this compound, and how do they compare in efficiency?
Two primary methods are documented:
- Reductive Alkylation of Aniline: A one-pot synthesis using aniline, benzyl chloride, and ethyl chloride under reductive conditions. This method is scalable and avoids intermediate isolation, reducing reaction steps .
- Stepwise Alkylation: Sequential reactions: (i) N-benzylation of aniline with benzyl chloride, followed by (ii) N-ethylation with ethyl chloride. This allows better control of substituent incorporation but requires purification after each step .
Key Considerations: Monitor reaction progress via TLC or GC-MS. Optimize solvent choice (e.g., ethanol or THF) and catalyst (e.g., palladium-based) to enhance yield .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Physical Properties: Measure boiling point (~287°C) and density (1.03 g/cm³ at 20°C) to confirm consistency with literature .
- Spectroscopic Analysis:
- Chromatography: HPLC with UV detection (λ ~254 nm) to assess purity (>98% for catalytic applications) .
Advanced Research Questions
Q. How does the choice of catalyst support influence the debenzylation efficiency of this compound in hydrogenation reactions?
In Pd-catalyzed hydrogenation, support materials significantly impact activity despite similar Pd dispersion:
Q. How can researchers resolve contradictions in reported catalytic efficiencies for this compound transformations?
Contradictions often arise from unaccounted variables:
Q. What are the decomposition pathways of this compound under thermal or oxidative stress, and how can they be mitigated?
- Thermal Decomposition: At >140°C, produces CO, CO, and NOx. Monitor via TGA-MS to identify degradation onset .
- Oxidative Degradation: Reacts with strong oxidizers (e.g., HNO), forming nitro derivatives. Use inert atmospheres (N) and antioxidants (e.g., BHT) to stabilize .
- Analytical Mitigation: Employ FTIR to track carbonyl formation (C=O stretch at ~1700 cm) and adjust storage conditions accordingly .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
